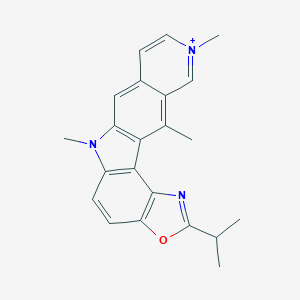
Isopropyl-opc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyloxazolopyridocarbazole is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur Isopropyloxazolopyridocarbazole is notable for its unique structure, which includes an oxazole ring fused with a pyridine and carbazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isopropyloxazolopyridocarbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an oxazole intermediate, which is then fused with a pyridine ring through a series of cyclization reactions. Catalysts such as copper (I) or ruthenium (II) are often employed to facilitate these reactions . The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of isopropyloxazolopyridocarbazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
化学反応の分析
Types of Reactions
Isopropyloxazolopyridocarbazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction may produce reduced forms of the compound with altered functional groups .
科学的研究の応用
Chemical Synthesis
Isopropyl-OPC as a Building Block
this compound serves as a crucial building block in the synthesis of more complex organophosphorus compounds. It is utilized in the development of various chemical intermediates that can lead to the production of pharmaceuticals, agrochemicals, and other industrial chemicals. The compound's ability to participate in nucleophilic substitution reactions makes it valuable for creating derivatives with specific functional groups.
| Application | Description |
|---|---|
| Chemical Intermediates | Used in synthesizing pharmaceuticals and agrochemicals |
| Nucleophilic Reactions | Acts as a precursor for various organophosphorus compounds |
Biological Research
Potential Therapeutic Applications
Research has indicated that this compound may have potential therapeutic applications, particularly in the context of neuropharmacology. Its structural similarity to known neurotransmitter inhibitors positions it as a candidate for studying acetylcholinesterase (AChE) inhibition, which is relevant in treating conditions like Alzheimer's disease and other neurodegenerative disorders.
Case Study: AChE Inhibition
A significant study demonstrated that this compound inhibits AChE activity, which is critical for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive functions in affected individuals.
| Study Focus | Findings |
|---|---|
| AChE Inhibition | This compound inhibits AChE, enhancing acetylcholine levels |
| Neuropharmacological | Potential implications for Alzheimer's treatment |
Environmental Chemistry
Role in Pesticide Development
this compound has been explored for its role in developing novel pesticides. Its properties allow for the design of compounds that can effectively target pests while minimizing environmental impact. Research indicates that formulations incorporating this compound demonstrate enhanced efficacy against specific pest populations.
| Application | Details |
|---|---|
| Pesticide Development | Used to create effective pest control agents |
| Environmental Impact | Designed to minimize ecological footprint |
Toxicology and Safety Studies
Understanding Organophosphate Toxicity
Given its classification as an organophosphate compound, this compound is also studied for its toxicological effects. Research into its mechanisms of action helps develop antidotes and safety measures against organophosphate poisoning, which remains a global health concern.
Case Study: Toxicity Assessment
Studies have assessed the acute toxicity levels of this compound compared to other organophosphates. These evaluations are crucial for regulatory purposes and establishing safe handling guidelines.
| Assessment Type | Results |
|---|---|
| Acute Toxicity | Comparative studies show varying toxicity profiles |
| Safety Guidelines | Development of handling protocols based on toxicity data |
作用機序
The mechanism of action of isopropyloxazolopyridocarbazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Isopropyloxazolopyridocarbazole can be compared with other similar compounds, such as:
Oxazole derivatives: These compounds share the oxazole ring structure and have similar chemical properties.
Pyridine derivatives: These compounds share the pyridine ring and are used in various chemical and biological applications.
Carbazole derivatives: These compounds share the carbazole moiety and are known for their optoelectronic properties
Uniqueness
What sets isopropyloxazolopyridocarbazole apart is its unique combination of these three ring structures, which imparts distinct chemical and physical properties.
特性
CAS番号 |
104393-91-1 |
|---|---|
分子式 |
C22H22N3O+ |
分子量 |
344.4 g/mol |
IUPAC名 |
11,17,20-trimethyl-5-propan-2-yl-6-oxa-4,11-diaza-17-azoniapentacyclo[10.8.0.02,10.03,7.014,19]icosa-1(12),2(10),3(7),4,8,13,15,17,19-nonaene |
InChI |
InChI=1S/C22H22N3O/c1-12(2)22-23-21-18(26-22)7-6-16-20(21)19-13(3)15-11-24(4)9-8-14(15)10-17(19)25(16)5/h6-12H,1-5H3/q+1 |
InChIキー |
VCRAZSIGEHCCTE-UHFFFAOYSA-N |
SMILES |
CC1=C2C=[N+](C=CC2=CC3=C1C4=C(N3C)C=CC5=C4N=C(O5)C(C)C)C |
正規SMILES |
CC1=C2C=[N+](C=CC2=CC3=C1C4=C(N3C)C=CC5=C4N=C(O5)C(C)C)C |
Key on ui other cas no. |
104393-91-1 |
同義語 |
2-isopropyl-7,10,12-trimethyl-6H-(1,3)oxazolo(5,4c)pyrido(3,4-g)carbazole isopropyl-OPC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















